Anticancer Potency via Thioglycoside Derivatization
Derivatization of the 1-thia-4-azaspiro[4.5]decane core with a thioglycoside moiety, specifically a glucopyranosyl group, yields compounds with significantly enhanced anticancer activity against human colorectal carcinoma (HCT-116) cells [1]. The most active derivatives (compounds 7, 9, 14, 18, and 19) achieved IC50 values ranging from 92.2 to 120.1 nM, demonstrating high potency [1]. This is in stark contrast to non-glycosylated derivatives from the same study (compounds 5, 12, and 13), which exhibited little to weak activity against the same cell lines, confirming that glycosylation is a critical driver of potency for this scaffold class [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human colorectal carcinoma HCT-116 cells |
|---|---|
| Target Compound Data | Five 1-thia-4-azaspiro[4.5]decane-derived thioglycosides (compounds 7, 9, 14, 18, 19) exhibited IC50 values between 92.2 nM and 120.1 nM. |
| Comparator Or Baseline | Non-glycosylated 1-thia-4-azaspiro[4.5]decane derivatives (compounds 5, 12, 13) showed weak or undetectable anticancer activity at concentrations up to 100 ppm. |
| Quantified Difference | Glycosylated derivatives exhibited nanomolar potency (92.2-120.1 nM), whereas non-glycosylated derivatives were inactive or weakly active at >100 ppm, representing at least a 1000-fold increase in potency. |
| Conditions | MTT assay against HCT-116 cell line; compared to a Doxorubicin control. |
Why This Matters
This data demonstrates that the thia-azaspiro[4.5]decane scaffold is not intrinsically potent but is a privileged framework that can be tuned for high activity through specific derivatization, guiding procurement toward its use as a core for library synthesis rather than as a final drug candidate.
- [1] Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. View Source
